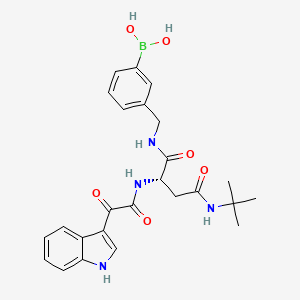
(S)-(3-((2-(2-(1H-Indol-3-yl)-2-oxoacetamido)-4-(tert-butylamino)-4-oxobutanamido)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WZ1831 is a highly selective inhibitor of the human constitutive proteasome chymotryptic subunit (β5c). This compound has shown significant potential in the treatment of multiple myeloma by selectively targeting and killing cancer cells . Its chemical formula is C25H29BN4O6, and it has a molecular weight of 492.34 g/mol .
Preparation Methods
The synthesis of WZ1831 involves several steps, including the formation of key intermediates and their subsequent reactions. The general synthetic route includes:
Formation of the indole derivative: This step involves the reaction of indole with oxalyl chloride to form an indole-2-carboxylic acid chloride intermediate.
Coupling with tert-butylamine: The intermediate is then reacted with tert-butylamine to form an indole-2-carboxamide derivative.
Boronic acid formation: The final step involves the reaction of the indole-2-carboxamide derivative with boronic acid to form WZ1831.
Chemical Reactions Analysis
WZ1831 undergoes several types of chemical reactions, including:
Oxidation: WZ1831 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: WZ1831 can undergo substitution reactions, particularly at the boronic acid moiety, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
WZ1831 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study proteasome inhibition and its effects on protein degradation pathways.
Biology: Employed in cellular studies to understand the role of the proteasome in cell cycle regulation and apoptosis.
Mechanism of Action
WZ1831 exerts its effects by selectively inhibiting the chymotryptic activity of the human constitutive proteasome subunit β5c. This inhibition disrupts the proteasome’s ability to degrade proteins, leading to the accumulation of misfolded and damaged proteins within the cell. The accumulation of these proteins induces cellular stress and triggers apoptosis, particularly in cancer cells that rely heavily on proteasome activity for survival .
Comparison with Similar Compounds
WZ1831 is unique in its high selectivity for the β5c subunit of the proteasome. Similar compounds include:
Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma, but with less selectivity compared to WZ1831.
Carfilzomib: Another proteasome inhibitor with a broader spectrum of activity.
Ixazomib: An oral proteasome inhibitor with different selectivity profiles.
WZ1831 stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C25H29BN4O6 |
|---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
[3-[[[(2S)-4-(tert-butylamino)-2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-4-oxobutanoyl]amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C25H29BN4O6/c1-25(2,3)30-21(31)12-20(23(33)28-13-15-7-6-8-16(11-15)26(35)36)29-24(34)22(32)18-14-27-19-10-5-4-9-17(18)19/h4-11,14,20,27,35-36H,12-13H2,1-3H3,(H,28,33)(H,29,34)(H,30,31)/t20-/m0/s1 |
InChI Key |
ATSWPXLAIPHFLB-FQEVSTJZSA-N |
Isomeric SMILES |
B(C1=CC(=CC=C1)CNC(=O)[C@H](CC(=O)NC(C)(C)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32)(O)O |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC(=O)C(CC(=O)NC(C)(C)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















